molecular formula C29H35F3N8O5S B605307 AST2818 mesylate CAS No. 2130958-55-1

AST2818 mesylate

Cat. No. B605307
CAS RN: 2130958-55-1
M. Wt: 664.7
InChI Key: WDPGHXINXNBHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AST2818 mesylate, also known as Alflutinib, is a third-generation EGFR-TKI . It is designed to inhibit EGFR active mutations as well as the T790M acquired resistant mutation .


Synthesis Analysis

AST2818 is a trifluoroethoxypyridine-based irreversible EGFR-TKI selective for EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR .


Molecular Structure Analysis

The molecular formula of this compound is C29H35F3N8O5S .


Chemical Reactions Analysis

AST2818 is primarily metabolized by CYP3A4 . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 664.71 .

Scientific Research Applications

1. Application in Non-Small-Cell Lung Cancer

AST2818 mesylate, also known as Furmonertinib, has shown efficacy in the treatment of patients with EGFR T790M mutated advanced non-small-cell lung cancer (NSCLC). A study demonstrated promising efficacy and an acceptable safety profile for the treatment of patients with this specific mutation, suggesting Furmonertinib as a new treatment option in the Chinese population (Shi et al., 2021).

2. Pharmacokinetic Interactions

Research on the pharmacokinetic effects of AST2818 has been conducted to understand its interactions with other drugs. One study evaluated the effect of itraconazole on the pharmacokinetics of AST2818, revealing that coadministration of itraconazole increased the exposure of AST2818 and its active metabolite, AST5902, indicating the importance of considering drug-drug interactions during treatment (Heng et al., 2021).

3. Analysis of Metabolites in Human Plasma

The determination of AST2818 and its metabolite, AST5902, in human plasma has been crucial for analyzing its pharmacokinetics in patients with NSCLC. A study developed a method for detecting these substances in plasma, which is essential for understanding the drug's behavior in the human body (Liu et al., 2019).

4. Metabolism and Enzyme Induction

Another aspect of AST2818's application is its interaction with cytochrome P450 (CYP) enzymes. A study showed that AST2818 is primarily metabolized by CYP3A4 and acts as a potent inducer of this enzyme, which has implications for its pharmacokinetics and potential drug interactions (Liu et al., 2020).

5. Effect of Food on Pharmacokinetics

The influence of food on the bioavailability of AST2818 has been studied, with findings indicating that food intake may not significantly alter the drug's pharmacokinetics, which is important for understanding its administration in clinical settings (Zhu et al., 2020).

Mechanism of Action

Target of Action

AST2818 mesylate, also known as Alflutinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . EGFR is a protein that helps cells grow and divide. When mutated, it can lead to uncontrolled cell growth, a hallmark of cancer.

Mode of Action

This compound interacts with its targets (EGFR mutations) by irreversibly binding to them . This binding inhibits the activity of the EGFR proteins, preventing them from sending signals that trigger cell division and growth. As a result, the growth of cancer cells is slowed or stopped.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the activity of mutated EGFR proteins, this compound disrupts the signaling that promotes cell proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease.

Pharmacokinetics

This compound is primarily metabolized by CYP3A4, a key enzyme in drug metabolism . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of the cytochrome P450 (CYP) enzyme . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, and the concentration of drug-related substances in the brain was slightly higher than that in plasma at 4 hours after dose administration, indicating blood–brain barrier penetration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the signals that trigger these processes, this compound can effectively slow or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the pharmacokinetics of this compound . Given that this compound is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during this compound treatment .

Safety and Hazards

The safety data sheet for AST2818 mesylate suggests that medical attention is required if inhaled . It also suggests moving the victim into fresh air and giving oxygen if breathing is difficult .

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGHXINXNBHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2130958-55-1
Record name Alflutinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURMONERTINIB MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AST2818 mesylate
Reactant of Route 2
Reactant of Route 2
AST2818 mesylate
Reactant of Route 3
Reactant of Route 3
AST2818 mesylate
Reactant of Route 4
Reactant of Route 4
AST2818 mesylate
Reactant of Route 5
Reactant of Route 5
AST2818 mesylate
Reactant of Route 6
Reactant of Route 6
AST2818 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.